molecular formula Si2Y B1172617 YTTRIUM SILICIDE CAS No. 12067-55-9

YTTRIUM SILICIDE

货号 B1172617
CAS 编号: 12067-55-9
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Yttrium Silicide (YSi2) is a compound of yttrium and silicon . It has been investigated for its physical and electrical properties, particularly as a low Schottky barrier material for n-type silicon . The surface morphology shows the formation of grains, indicating the formation of crystallites .


Synthesis Analysis

This compound can be synthesized by oxidizing yttrium on silicon . The high reactivity of yttrium metal with silicon and oxygen is utilized to form amorphous yttrium silicate films with a minimal interfacial silicon dioxide layer . The oxidation of yttrium on silicon results in a competition for yttrium between silicide formation and oxidation .


Molecular Structure Analysis

Yttrium Silicides have been fabricated with compositions of 41, 67, and 95 at.% Si–Y . The atomic percent on these sites is estimated to be Si = 64.081% at. and Y = 35.919% at .


Chemical Reactions Analysis

The oxidation of yttrium silicides in high-temperature oxidizing environments results in the rapid formation of a non-protective Y2O3 scale and rejected Si . Additional minor oxide phases of Y–Si–O, Y2SiO5, Y2Si2O7, and SiO2 were observed to form on and beneath the specimen surface .


Physical And Chemical Properties Analysis

This compound films with an equivalent silicon dioxide thickness of ∼11 Å and k∼14 are formed by oxidizing yttrium on silicon . The physical properties of yttrium silicate films on silicon are investigated using x-ray photoelectron spectroscopy and Fourier transform infrared spectroscopy .

作用机制

Yttrium Silicide has been investigated for its potential as a low Schottky barrier material for n-type silicon . The extracted Schottky barrier height for electrons of this compound is as low as 0.3eV . This result can be applied to form low contact resistivity silicide/n-type silicon contact, and contribute to lower the parasitic source drain series resistance of metal–oxide–semiconductor devices .

安全和危害

Yttrium Silicide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid dust formation and evacuate personnel to safe areas .

属性

CAS 编号

12067-55-9

分子式

Si2Y

分子量

0

产品来源

United States

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